Cas no 1806821-19-1 (2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine)

2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine 化学的及び物理的性質
名前と識別子
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- 2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine
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- インチ: 1S/C6H2Cl2F2IN/c7-2-1-12-5(8)4(11)3(2)6(9)10/h1,6H
- InChIKey: REUNFHDIKPCFCR-UHFFFAOYSA-N
- ほほえんだ: IC1C(=NC=C(C=1C(F)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 161
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.7
2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029075205-500mg |
2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine |
1806821-19-1 | 97% | 500mg |
$863.90 | 2022-03-31 | |
Alichem | A029075205-1g |
2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine |
1806821-19-1 | 97% | 1g |
$1,519.80 | 2022-03-31 | |
Alichem | A029075205-250mg |
2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine |
1806821-19-1 | 97% | 250mg |
$504.00 | 2022-03-31 |
2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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7. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
2,5-Dichloro-4-(difluoromethyl)-3-iodopyridineに関する追加情報
2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine (CAS No. 1806821-19-1): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine (CAS No. 1806821-19-1) is a versatile compound that has gained significant attention in the field of medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound, characterized by its dichloro, difluoromethyl, and iodine substituents on a pyridine ring, offers a rich platform for the development of novel therapeutic agents. In this article, we will delve into the synthesis, properties, and recent advancements in the application of 2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine.
Synthesis of 2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine
The synthesis of 2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine involves a series of well-defined chemical reactions that highlight the versatility and robustness of modern synthetic methods. One common approach to synthesizing this compound is through a multi-step process that begins with the formation of a pyridine derivative. The initial step typically involves the introduction of the difluoromethyl group onto the pyridine ring using a suitable reagent such as Ruppert's reagent (MeSiCF2Cl). Subsequently, the dichloro and iodine substituents are introduced through selective halogenation reactions.
The specific synthetic route can vary depending on the desired purity and yield. For instance, recent studies have explored the use of transition-metal-catalyzed cross-coupling reactions to introduce the iodine substituent efficiently. These methods not only improve the overall yield but also enhance the functional group tolerance, making them suitable for large-scale production.
Physical and Chemical Properties
2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine exhibits several notable physical and chemical properties that make it an attractive candidate for various applications. The compound is a solid at room temperature with a melting point typically ranging from 60 to 70°C. It is slightly soluble in water but highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
The presence of multiple halogen substituents imparts unique electronic properties to the molecule. The dichloro and iodine substituents create strong electron-withdrawing effects, which can influence the reactivity and stability of the compound. Additionally, the difluoromethyl group introduces steric hindrance and further modulates the electronic environment around the pyridine ring.
Applications in Medicinal Chemistry
2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine has found extensive applications in medicinal chemistry due to its potential as a building block for drug discovery. One of the key areas where this compound has shown promise is in the development of inhibitors for various biological targets. For example, recent studies have demonstrated that derivatives of 2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine can act as potent inhibitors of kinases, which are crucial enzymes involved in many cellular processes including signal transduction and cell division.
In addition to kinase inhibition, 2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine has been explored for its potential as an antiviral agent. Research has shown that certain derivatives exhibit significant antiviral activity against a range of viral pathogens, including influenza and hepatitis viruses. The unique structural features of this compound allow it to interact with viral proteins in ways that disrupt their function without causing significant toxicity to host cells.
Recent Research Developments
The field of medicinal chemistry is continually evolving, and recent research has shed new light on the potential applications of 2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine. One notable study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of derivatives designed to target specific cancer-related pathways. The results showed that these derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their potential as novel anticancer agents.
Another area of active research involves the use of 2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine-based compounds as imaging agents. The iodine substituent makes these compounds suitable for radiolabeling with isotopes such as iodine-123 or iodine-131, which can be used for diagnostic imaging techniques such as single-photon emission computed tomography (SPECT) or positron emission tomography (PET). This opens up new possibilities for non-invasive monitoring of disease progression and treatment response.
Safety Considerations
In any chemical synthesis or application involving halogenated compounds like 2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine, safety considerations are paramount. Proper handling procedures should be followed to minimize exposure risks. Laboratory personnel should use appropriate personal protective equipment (PPE) such as gloves and goggles when handling this compound. Additionally, fume hoods should be used to prevent inhalation of volatile organic compounds during synthesis or manipulation.
Toxicity studies have shown that while 2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine itself is not highly toxic at low concentrations, care should be taken when working with higher concentrations or over prolonged periods. It is advisable to consult safety data sheets (SDS) for detailed information on handling and storage guidelines.
Conclusion
2,5-Dichloro-4-(difluoromethyl)-3-iodopyridine (CAS No. 1806821-19-1) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features make it an attractive building block for drug discovery efforts targeting various biological pathways. Recent research has highlighted its applications as an inhibitor of kinases and antiviral agents, as well as its potential use in diagnostic imaging. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in the development of novel therapeutic strategies.
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